molecular formula C11H20Cl3N3 B3023520 1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride CAS No. 882562-67-6

1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride

Cat. No.: B3023520
CAS No.: 882562-67-6
M. Wt: 300.7 g/mol
InChI Key: MUBUWWBOUSCPBP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Substitution with Pyridin-2-ylmethyl Group: The piperidine ring is then substituted with a pyridin-2-ylmethyl group. This can be achieved through nucleophilic substitution reactions where the piperidine nitrogen attacks a suitable pyridine derivative.

    Introduction of the Amine Group: The amine group is introduced at the 4-position of the piperidine ring through reductive amination or other suitable amination reactions.

    Formation of Trihydrochloride Salt: The final step involves the conversion of the free base to its trihydrochloride salt by treatment with hydrochloric acid.

Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the pyridine ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the pyridine ring or the piperidine nitrogen can be substituted with various functional groups.

    Hydrolysis: The trihydrochloride salt can be hydrolyzed to yield the free base and hydrochloric acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.

Scientific Research Applications

1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylmethyl group allows the compound to bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to inhibition or activation of the target protein, affecting various biochemical pathways .

Comparison with Similar Compounds

1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)piperidin-4-amine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.3ClH/c12-10-4-7-14(8-5-10)9-11-3-1-2-6-13-11;;;/h1-3,6,10H,4-5,7-9,12H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBUWWBOUSCPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=CC=N2.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696502
Record name 1-[(Pyridin-2-yl)methyl]piperidin-4-amine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160357-91-5
Record name 1-[(Pyridin-2-yl)methyl]piperidin-4-amine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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